
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene is a 3,4-epoxy-3,4-dihydrophenanthrene. It is an enantiomer of a (3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene.
Aplicaciones Científicas De Investigación
Chemical Resolution and Racemization
- A study by Boyd, Neill, and Stubbs (1977) investigated the chemical resolution and racemization of epoxydihydrophenanthrene. They found evidence of spontaneous racemization in these compounds, suggesting configurational instability potentially due to oxepin intermediates (Boyd, Neill, & Stubbs, 1977).
Photorearrangement Reactions
- Itoh et al. (1979) conducted spectroscopic studies on the photorearrangement reactions of arene oxides, including 3,4-epoxydihydrophenanthrene. Their findings indicate that the photorearrangements produce substituted oxepins and phenolic products via different excited states (Itoh et al., 1979).
Synthesis and Incorporation in DNA
- Lakshman, Sayer, and Jerina (1992) described the synthesis of 1,2,3,4-tetrahydrophenanthrene 3,4-epoxide adducts, elucidating their integration into DNA oligomers. This work contributes to understanding the interaction of such epoxides with genetic material (Lakshman, Sayer, & Jerina, 1992).
Absolute Stereochemistry Determination
- Research by Boyd et al. (1981) focused on the absolute stereochemistry of cis- and trans-phenanthrene 3,4-dihydrodiols, providing insights into the stereoisomeric nature of these compounds (Boyd et al., 1981).
Crystal Structure Studies
- Brimble, Johnston, Hambley, and Turner (1997) determined the crystal structures of various epoxy compounds, including those related to 3,4-epoxy-1,7-dioxaspiro compounds. These findings contribute to the understanding of molecular conformations in such substances (Brimble et al., 1997).
Epoxide Functionalization
- Rodriguez, Scally, and Stick (1990) explored the synthesis of epoxy-alkyl β-D-Glucosides and β-Cellobiosides, demonstrating the functionalization potential of epoxy compounds including 3,4-epoxy derivatives (Rodriguez, Scally, & Stick, 1990).
Novel Enantiopure Propargylic Epoxide Synthesis
- Kanger, Liiv, Pehk, and Lopp (1993) described the synthesis of a novel enantiopure propargylic epoxide, showcasing the chemical versatility and potential applications in asymmetric synthesis (Kanger et al., 1993).
Stereochemistry of Pheromonal Epoxydienes
- Qin, Ando, Yamamoto, Yamashita, Kusano, and Abé (1997) researched the stereochemistry of pheromonal epoxydienes, including 3,4-epoxides, highlighting the biological and ecological relevance of these compounds (Qin et al., 1997).
Polymeric Organolithium Compounds Functionalization
- Quirk, Gomochak, Wesdemiotis, and Arnould (2003) investigated the functionalization of polymeric organolithium compounds with 3,4-epoxy derivatives, providing insights into polymer chemistry and potential material applications (Quirk et al., 2003).
Propiedades
Nombre del producto |
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(13R,15S)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H/t12-,14-/m1/s1 |
Clave InChI |
SHJAOFFXDWCMOC-TZMCWYRMSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2[C@H]4[C@H](O4)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
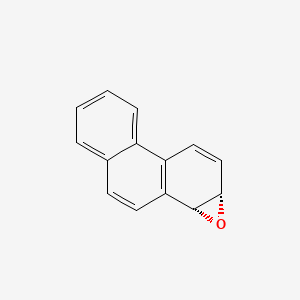
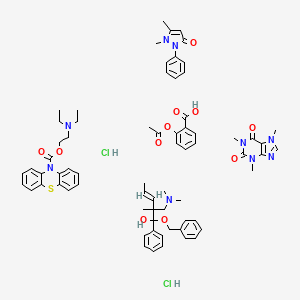
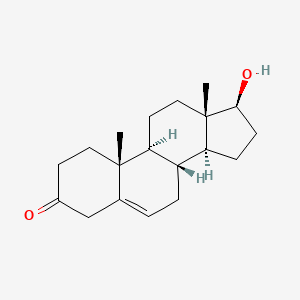
![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)

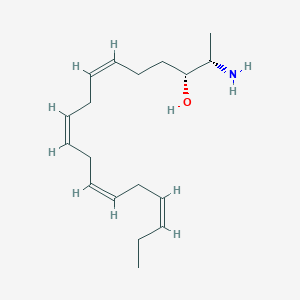
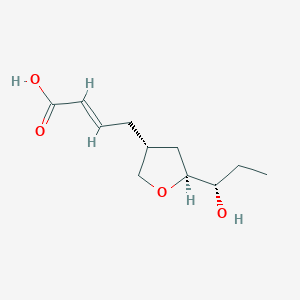
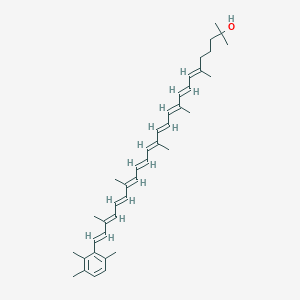
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)
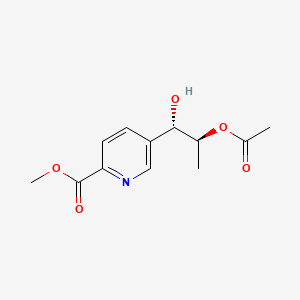

![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)
